Diethylene glycol dimethacrylate is a chemical compound with the molecular formula . It is classified as a diester formed from the reaction of diethylene glycol and methacrylic acid. This compound is notable for its role as a cross-linking agent in polymer chemistry, particularly in the production of various polymeric materials. Diethylene glycol dimethacrylate exhibits a unique structure that allows it to participate in free radical polymerization reactions, enhancing the mechanical properties and stability of the resulting polymers.
Additionally, diethylene glycol dimethacrylate can undergo hydrolysis under acidic or basic conditions, leading to the formation of diethylene glycol and methacrylic acid.
Diethylene glycol dimethacrylate has been characterized as a skin sensitizer, indicating that it can induce allergic reactions upon contact with skin. Its biological activity is primarily associated with its potential toxicity and allergenic properties. Studies have shown that exposure to this compound can lead to dermatitis and other allergic responses in sensitive individuals . Furthermore, its interaction with biological systems necessitates careful handling in laboratory and industrial settings.
The synthesis of diethylene glycol dimethacrylate typically involves the esterification of diethylene glycol with methacrylic acid. The process can be summarized in the following steps:
This method ensures high yields of diethylene glycol dimethacrylate while minimizing side reactions.
Diethylene glycol dimethacrylate is widely used across various industries due to its cross-linking capabilities:
Research on the interactions of diethylene glycol dimethacrylate with other compounds has highlighted its role as a cross-linker in copolymer systems. Studies indicate that when combined with other acrylates or methacrylates, it improves the thermal stability and mechanical strength of the resultant materials . Additionally, investigations into its toxicity profile reveal that while it enhances material properties, safety measures must be implemented to mitigate allergic reactions during processing and application.
Diethylene glycol dimethacrylate shares structural similarities with several other compounds, which are also utilized as cross-linkers or monomers in polymer chemistry. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylene Glycol Dimethacrylate | Used as a cross-linking agent; lower molecular weight than diethylene glycol dimethacrylate. | |
Trimethylolpropane Triacrylate | Higher functionality; used for high-performance coatings. | |
Glycidyl Methacrylate | Contains an epoxide group; used for reactive applications. |
Diethylene glycol dimethacrylate's unique combination of two methacrylic groups attached to a diethylene glycol backbone allows for enhanced flexibility and compatibility with various monomers, making it particularly valuable in applications requiring specific mechanical properties.
DEGDMA undergoes free-radical polymerization, initiating through thermal or photolytic decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via initiation, propagation, termination, and crosslinking steps.
In thermal polymerization, AIBN decomposes to generate radicals that abstract hydrogen from DEGDMA or add to methacrylate double bonds. Propagation occurs via radical attack on pendant double bonds, forming linear chains. Crosslinking arises when radicals attack secondary methacrylate groups, creating covalent bonds between chains.
Termination occurs via radical recombination or disproportionation. Chain-length-dependent termination becomes significant at high conversions, slowing polymerization kinetics. The presence of chain-transfer agents (e.g., thiols) reduces kinetic chain length, accelerating termination and delaying gelation.
Parameter | DEGDMA System | Reference |
---|---|---|
Initiator (AIBN) | 0.1–1 wt% concentration | |
Gelation Conversion | ~20–40% (varies with crosslink density) | |
Termination Rate (kt) | Decreases with increasing crosslinking |
Thermal stability studies reveal that DEGDMA polymers undergo decomposition at temperatures above 250°C, with activation energies influenced by crosslink density. Higher crosslinking reduces thermal stability due to restricted molecular motion.
Photopolymerization is a dominant method for DEGDMA, enabling precise control over reaction kinetics and network architecture. The process is initiated by UV or visible light, which activates photoinitiators like camphorquinone or 2,2-dimethoxy-2-phenylacetophenone (DMPA).
Polymerization rate ($$Rp$$) follows a square-root dependence on light intensity ($$I$$):
$$ Rp \propto I^{1/2} $$
However, deviations occur due to radical trapping and diffusion-controlled termination at high conversions. For DEGDMA, autoacceleration (increase in $$R_p$$) is observed at early stages, followed by autodeceleration as vitrification limits mobility.
Light Intensity (mW/cm²) | Maximum Conversion | Gelation Time |
---|---|---|
0.042 | 45% | 10–15 min |
0.42 | 60% | 5–7 min |
4.2 | 70% | 2–3 min |
Data extrapolated from DEGDMA photopolymerization studies.
Radical trapping becomes significant at conversions >20%, reducing active radical concentration. This effect is mitigated by higher initiator concentrations or extended curing times. Post-cure swelling in solvents like methanol removes unreacted monomers, improving network homogeneity.
DEGDMA’s tetrafunctional structure enables the formation of covalently crosslinked networks with tunable density. Crosslinking density ($$\rho$$) is defined as:
$$ \rho = \frac{\text{moles of crosslinks}}{\text{m³ of polymer}} $$
Gelation occurs when a percolating cluster forms, marked by a divergence in elastic modulus. For DEGDMA, gelation typically occurs at 20–40% conversion, depending on initiator concentration and chain transfer agents. Post-gelation, network evolution involves cyclic structures and topological holes, which influence mechanical properties.
Crosslink Density (mol/m³) | Rubbery Modulus (MPa) | Glass Transition (°C) |
---|---|---|
1,000–5,000 | 10–100 | 50–80 |
5,000–20,000 | 100–500 | 80–120 |
Adapted from DEGDMA network studies.
DEGDMA is often copolymerized with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to create porous hydrogels or blended with poly(lactic acid) (PLA) to enhance mechanical strength. PLA/DEGDMA blends exhibit improved toughness and cell adhesion compared to neat networks.
The photopolymerization of DEGDMA typically involves ultraviolet (UV)-sensitive initiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA). Upon UV exposure, DMPA decomposes into primary radicals ($$R^$$) that react with methacrylate groups to form propagating radicals ($$R^{1a}$$) [2]. The initiation efficiency ($$f$$) decreases as polymerization progresses due to rising system viscosity, which impedes radical diffusion. This relationship is modeled as:
$$
f = \left[1 - \left(1 - \frac{1}{f0}\right)e^{Ai\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}\right]^{-1}
$$
where $$f0$$ is the initial efficiency, $$Ai$$ is the activation volume, and $$vf$$ is the fractional free volume [2].
Propagation kinetics are governed by the rate constant $$kp$$, which remains high during early stages due to sufficient molecular mobility. However, $$kp$$ declines exponentially with reduced free volume as crosslinking progresses, following:
$$
kp = k{p0} \cdot e^{-Bp\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}
$$
where $$k{p0}$$ is the pre-exponential factor and $$B_p$$ is the propagation activation parameter [2]. This dependency ensures rapid chain growth until diffusion limitations dominate.
Termination in DEGDMA transitions from diffusion-controlled to reaction-diffusion-controlled regimes. Early-stage termination rate constants ($$kt$$) decrease with free volume according to:
$$
kt = k{t0} \cdot e^{-Bt\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}
$$
where $$k{t0}$$ and $$Bt$$ are termination-specific parameters [2]. At ~20% conversion, segmental diffusion of radicals becomes rate-limiting, causing autoacceleration. Beyond 45% conversion, reaction-diffusion mechanisms prevail, where termination relies on monomer addition rather than radical mobility [2] [4].
Radical trapping introduces a unimolecular termination pathway described by:
$$
\frac{d[Ra]}{dt} = -kb[Ra]
$$
where $$[Ra]$$ is the active radical concentration and $$k_b$$ is the trapping rate constant [2]. Electron spin resonance (ESR) studies confirm trapped radical accumulation, which constitutes >60% of total radicals at 50% conversion [2] [3].
Autoacceleration in DEGDMA polymerization arises from suppressed termination rates, leading to a 3-fold increase in radical concentration within the first 20% conversion [2]. The maximum polymerization rate occurs at ~20% conversion, coinciding with the crossover from diffusion-controlled to reaction-diffusion termination [4].
Autodeceleration emerges beyond 45% conversion as propagation becomes diffusion-limited. The critical fractional free volume ($$v{f,crit}$$) for this transition is ~0.05, below which $$kp$$ drops exponentially [2] [4]. This dual-phase behavior produces characteristic S-shaped conversion curves, with autodeceleration rates 2–3 times faster than predicted by monomer depletion alone [2].
Light intensity ($$I0$$) modulates initiation rates and radical generation. For DEGDMA photopolymerization, doubling $$I0$$ from 0.042 to 4.2 mW/cm² increases the initial rate by 230% but only marginally improves final conversion (from 72% to 78%) [2]. This discrepancy arises because higher intensities accelerate early-stage autoacceleration but exacerbate diffusional constraints in later stages.
The power-law relationship between rate ($$Rp$$) and intensity follows:
$$
Rp \propto I_0^n
$$
where $$n$$ decreases from 0.7 at 10% conversion to 0.3 at 44% conversion, reflecting growing diffusion limitations [2]. Excess free volume generated by rapid polymerization temporarily enhances mobility, delaying vitrification but not eliminating it [4].
Intensity (mW/cm²) | Time to Max Rate (s) | Max Rate (s⁻¹) | Final Conversion (%) |
---|---|---|---|
0.042 | 28 | 0.12 | 72 |
0.42 | 18 | 0.31 | 75 |
4.2 | 12 | 0.45 | 78 |
Data derived from photo-DSC measurements at 0.1 wt% DMPA [2].
Irritant